Cas no 69747-36-0 (benzyl N-(5-aminopentyl)carbamate)
benzyl N-(5-aminopentyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,N-(5-aminopentyl)-, phenylmethyl ester
- benzyl 5-aminopentylcarbamate
- N-CARBOBENZOXY-1,5-DIAMINOPENTANE HYDROCHLORIDE
- Z-1,5-DIAMINOPENTANE.HCL
- N1-benzyloxycarbonyl-1,5-pentanediamine
- N-1-Z-1,5-DIAMINOPENTANE HCL
- N-benzyloxycarbonyl-1,5-diamino-pentane
- N-Cbz-1,5-diaminopentane
- N-CBZ-1,5-DIAMINOPENTANE HYDROCHLORIDE
- N-CBZ-DIAMINOPENTANE HYDROCHLORIDE
- N-DIAMINOPENTANE HCL
- N-Z-1,5-DIAMINOPENTANE HYDROCHLORIDE
- Z-1,5-DIAMINOPENTANE HCL
- Z-DAPE HCL
- benzyl N-(5-aminopentyl)carbamate
- BenzylN-(5-aminopentyl)carbamate
- AKOS030214645
- EN300-208914
- ZZRXQSABHQZWCC-UHFFFAOYSA-N
- 5-(benzyloxycarbonylamino)pentanamine
- 69747-36-0
- SCHEMBL2076614
- FT-0764715
- Carbamic acid, (5-aminopentyl)-, phenylmethyl ester
- (5-amino-pentyl)-carbamic acid-benzyl ester
-
- MDL: MFCD01318870
- Inchi: 1S/C13H20N2O2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16)
- InChI Key: ZZRXQSABHQZWCC-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NCCCCCN)=O
Computed Properties
- Exact Mass: 236.15200
- Monoisotopic Mass: 236.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- Melting Point: 172-175 °C
- PSA: 64.35000
- LogP: 3.13300
benzyl N-(5-aminopentyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH15739-10g |
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester |
69747-36-0 | 95% | 10g |
$793.00 | 2024-04-19 | |
| Aaron | AR00FD47-10g |
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester |
69747-36-0 | 95% | 10g |
$355.00 | 2025-02-14 | |
| 1PlusChem | 1P00FCVV-100mg |
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester |
69747-36-0 | 95% | 100mg |
$83.00 | 2024-04-21 | |
| 1PlusChem | 1P00FCVV-250mg |
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester |
69747-36-0 | 95% | 250mg |
$87.00 | 2024-04-21 | |
| 1PlusChem | 1P00FCVV-500mg |
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester |
69747-36-0 | 95% | 500mg |
$102.00 | 2024-04-21 | |
| 1PlusChem | 1P00FCVV-1g |
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester |
69747-36-0 | 95% | 1g |
$113.00 | 2024-04-21 | |
| 1PlusChem | 1P00FCVV-2.5g |
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester |
69747-36-0 | 95% | 2.5g |
$154.00 | 2024-04-21 | |
| 1PlusChem | 1P00FCVV-5g |
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester |
69747-36-0 | 95% | 5g |
$218.00 | 2024-04-21 | |
| 1PlusChem | 1P00FCVV-10g |
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester |
69747-36-0 | 95% | 10g |
$348.00 | 2024-04-21 | |
| A2B Chem LLC | AH15739-50mg |
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester |
69747-36-0 | 95% | 50mg |
$71.00 | 2024-04-19 |
benzyl N-(5-aminopentyl)carbamate Suppliers
benzyl N-(5-aminopentyl)carbamate Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on benzyl N-(5-aminopentyl)carbamate
Introduction to Benzyl N-(5-aminopentyl)carbamate (CAS No. 69747-36-0)
Benzyl N-(5-aminopentyl)carbamate, with the chemical formula C11H17N2O2 and a CAS number of 69747-36-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its versatile applications in drug development, particularly as an intermediate in the synthesis of various bioactive molecules. The structure of Benzyl N-(5-aminopentyl)carbamate consists of a benzyl group attached to a carbamate moiety, which is further linked to a 5-aminopentyl chain. This unique configuration imparts distinct chemical properties that make it valuable in multiple biochemical processes.
The utility of Benzyl N-(5-aminopentyl)carbamate extends across several domains, including its role as a precursor in the synthesis of peptides and peptidomimetics. The presence of both an amine and a carbamate group allows for facile modifications, making it an excellent candidate for constructing complex molecular frameworks. In recent years, there has been growing interest in the development of peptidomimetics as novel therapeutic agents due to their ability to mimic the biological activity of natural peptides while exhibiting improved pharmacokinetic properties. Benzyl N-(5-aminopentyl)carbamate has been employed in the synthesis of such mimetics, contributing to advancements in the treatment of various diseases.
One of the most compelling applications of Benzyl N-(5-aminopentyl)carbamate is in the field of drug discovery and development. Its structural features make it a valuable building block for designing small-molecule inhibitors targeting specific biological pathways. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in cancer metabolism. These inhibitors have shown promise in preclinical studies, highlighting the potential of Benzyl N-(5-aminopentyl)carbamate as a key intermediate in oncology research.
In addition to its role in drug development, Benzyl N-(5-aminopentyl)carbamate has found applications in biochemical research. The compound serves as a substrate for enzymes involved in carbamate metabolism, providing insights into the mechanisms governing these metabolic pathways. Such studies are crucial for understanding disease pathophysiology and developing targeted therapies. Moreover, the compound has been used in high-throughput screening assays to identify novel enzyme inhibitors, further underscoring its importance in biochemical research.
The synthesis of Benzyl N-(5-aminopentyl)carbamate involves multi-step organic reactions that highlight its complexity and versatility. The process typically begins with the reaction of benzoyl chloride with 5-aminopentanol to form benzoyl 5-aminopentanone, which is subsequently converted into the desired carbamate derivative. This synthetic route exemplifies the compound's utility as a versatile intermediate, capable of undergoing various transformations to yield structurally diverse molecules.
Recent advancements in synthetic methodologies have further enhanced the accessibility and efficiency of producing Benzyl N-(5-aminopentyl)carbamate. Techniques such as flow chemistry and catalytic processes have enabled scalable production under mild conditions, reducing costs and improving yields. These innovations have made it possible for researchers to explore more complex derivatives and applications without significant logistical challenges.
The pharmacological profile of Benzyl N-(5-aminopentyl)carbamate has been extensively studied, revealing its potential as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it an attractive scaffold for developing novel therapeutics. Additionally, its stability under various conditions enhances its suitability for formulation into pharmaceutical products.
In conclusion, Benzyl N-(5-aminopentyl)carbamate (CAS No. 69747-36-0) is a multifaceted compound with significant implications in pharmaceutical chemistry and biochemistry. Its structural features and versatile applications make it indispensable in drug development, biochemical research, and synthetic chemistry. As research continues to uncover new therapeutic avenues and synthetic methodologies, the importance of this compound is expected to grow further, solidifying its role as a cornerstone in modern chemical biology.
69747-36-0 (benzyl N-(5-aminopentyl)carbamate) Related Products
- 105628-29-3(Carbamic acid, (5-aminohexyl)-, phenylmethyl ester)
- 18807-74-4(N-Carbobenzoxy-1,5-diaminopentane hydrochloride)
- 179320-61-7(Carbamic acid, hexyl-, phenylmethyl ester)
- 17996-12-2(Cbz-6-aminohexan-1-ol)
- 66095-18-9(N-1-Z-1,6-diaminohexane·HCl)
- 78618-06-1(N-Carbobenzoxy-1,6-diaminohexane Hydrochloride)
- 87905-98-4(5-Amino-N-benzyloxycarbonylpentanol)
- 16644-57-8(Carbamic acid,N,N'-1,6-hexanediylbis-, 1,1'-bis(phenylmethyl) ester)
- 125640-84-8(Carbamic acid, heptyl-, phenylmethyl ester)
- 300660-83-7(Carbamic acid, nonyl-, phenylmethyl ester)